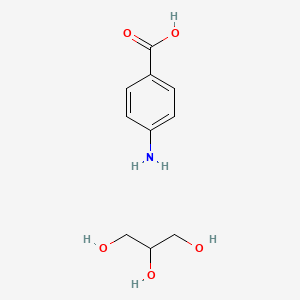

4-Aminobenzoic acid;propane-1,2,3-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminobenzoic acid;propane-1,2,3-triol is a compound that combines two distinct chemical entities: 4-aminobenzoic acid and propane-1,2,3-triol It is a white solid that is slightly soluble in water and is commonly found in natureIt is widely used in the food, pharmaceutical, and cosmetic industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Aminobenzoic acid can be synthesized through the reduction of 4-nitrobenzoic acid or the Hoffman degradation of the monoamide derived from terephthalic acid . Propane-1,2,3-triol is typically produced through the hydrolysis of fats and oils or by the fermentation of sugars .

Industrial Production Methods

In industrial settings, 4-aminobenzoic acid is produced mainly by the reduction of 4-nitrobenzoic acid using catalytic hydrogenation. Propane-1,2,3-triol is produced on a large scale by the hydrolysis of triglycerides, which are derived from animal fats or vegetable oils .

Análisis De Reacciones Químicas

Types of Reactions

4-Aminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-nitrobenzoic acid.

Reduction: It can be reduced to form 4-aminobenzyl alcohol.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Propane-1,2,3-triol undergoes reactions such as:

Esterification: It reacts with carboxylic acids to form esters.

Oxidation: It can be oxidized to form glyceraldehyde and dihydroxyacetone.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Common reducing agents include hydrogen gas with a metal catalyst.

Esterification: Typically involves carboxylic acids and an acid catalyst

Major Products

4-Aminobenzoic acid: Major products include 4-nitrobenzoic acid and 4-aminobenzyl alcohol.

Propane-1,2,3-triol: Major products include glyceraldehyde and dihydroxyacetone

Aplicaciones Científicas De Investigación

4-Aminobenzoic acid and its derivatives have been studied for their antimicrobial and cytotoxic properties. They have shown potential as antibacterial agents against methicillin-resistant Staphylococcus aureus and as antifungal agents . Propane-1,2,3-triol is widely used in the pharmaceutical industry as a solvent and humectant. It is also used in the production of glycerolipids, which are essential components of cell membranes .

Mecanismo De Acción

4-Aminobenzoic acid acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate by the enzyme dihydropteroate synthetase. Sulfonamide drugs, which are structurally similar to 4-aminobenzoic acid, inhibit this enzyme, thereby exerting their antibacterial effects . Propane-1,2,3-triol acts as a humectant by attracting and retaining moisture in various formulations .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.

Phenol: Similar to 4-aminobenzoic acid but has a hydroxyl group instead of a carboxyl group.

Ethylene glycol: Similar to propane-1,2,3-triol but has two hydroxyl groups instead of three

Uniqueness

4-Aminobenzoic acid is unique due to its role in folate synthesis and its structural similarity to sulfonamide drugs. Propane-1,2,3-triol is unique due to its three hydroxyl groups, which make it an excellent humectant and solvent .

Propiedades

Número CAS |

102524-70-9 |

|---|---|

Fórmula molecular |

C10H15NO5 |

Peso molecular |

229.23 g/mol |

Nombre IUPAC |

4-aminobenzoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C7H7NO2.C3H8O3/c8-6-3-1-5(2-4-6)7(9)10;4-1-3(6)2-5/h1-4H,8H2,(H,9,10);3-6H,1-2H2 |

Clave InChI |

WJVIOISGGGQWSD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)N.C(C(CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)

![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)

![2-(3-Ethoxypropyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081144.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081153.png)

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B14081161.png)